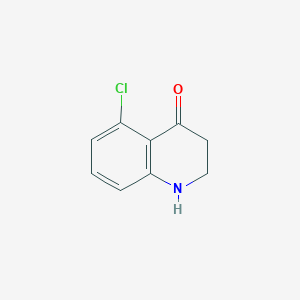

5-Chloro-2,3-dihydroquinolin-4(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGWKHAWNXWEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505542 | |

| Record name | 5-Chloro-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21617-16-3 | |

| Record name | 5-Chloro-2,3-dihydro-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21617-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthetic Keystone: A Technical Guide to 5-Chloro-2,3-dihydroquinolin-4(1H)-one

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2,3-dihydroquinolin-4(1H)-one, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. We delve into its fundamental chemical and physical properties, outline established synthetic routes with a focus on the underlying mechanistic principles, and explore its reactivity. Furthermore, this guide highlights the role of the dihydroquinolinone scaffold as a "privileged structure" in the design of novel therapeutic agents and discusses the potential applications of this specific chlorinated analog. Safety protocols and detailed experimental procedures are also provided to equip researchers and drug development professionals with the necessary knowledge for its effective utilization.

Introduction: The Dihydroquinolinone Scaffold in Modern Drug Discovery

The quinolinone and its reduced form, the dihydroquinolinone, represent a core structural motif in a vast array of biologically active compounds.[1] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] The inherent structural features of the dihydroquinolinone core, including its hydrogen bonding capabilities and defined spatial arrangement, make it an ideal framework for the development of novel therapeutics.

Derivatives of this scaffold have demonstrated a broad spectrum of activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The introduction of various substituents onto the dihydroquinolinone ring system allows for the fine-tuning of its physicochemical properties and biological activity, a key strategy in modern drug design.[1] Halogenation, in particular, is a common approach to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This guide focuses specifically on the 5-chloro substituted derivative, this compound, a valuable intermediate and potential pharmacophore in its own right.[3]

Core Compound Identification and Properties

CAS Number: 21617-16-3

This unique numerical identifier, assigned by the Chemical Abstracts Service, ensures the unambiguous identification of this compound in literature and chemical databases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings, from reaction conditions to formulation development.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈ClNO | [3][4] |

| Molecular Weight | 181.62 g/mol | [3][4] |

| Appearance | Solid | [3] |

| Melting Point | 127-129 °C | Commercial Suppliers |

| IUPAC Name | This compound | [3] |

Spectral Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their splitting patterns influenced by the chlorine substituent. The two methylene groups in the heterocyclic ring will likely appear as triplets. The N-H proton will present as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon will have a characteristic downfield shift.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching, C=O (amide) stretching, and C-Cl stretching, as well as aromatic C-H and C=C stretching.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of the chlorine atom.

Synthesis and Mechanistic Insights

The synthesis of 2,3-dihydroquinolin-4(1H)-ones is a well-established area of organic chemistry, with several effective strategies available.[5][6] The most direct and commonly employed method for the synthesis of this compound involves an intramolecular Friedel-Crafts acylation.[6]

Primary Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

This powerful C-C bond-forming reaction is ideally suited for the construction of the dihydroquinolinone ring system. The general workflow is depicted below:

Figure 1: General synthetic workflow for this compound.

Causality Behind Experimental Choices:

The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), is critical for the success of the Friedel-Crafts cyclization.[6] These reagents act as both the solvent and the catalyst, promoting the formation of the acylium ion intermediate necessary for the intramolecular electrophilic aromatic substitution. The reaction is typically performed at elevated temperatures to overcome the activation energy of the cyclization step.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of this compound via intramolecular Friedel-Crafts acylation.

Step 1: Synthesis of 3-(3-chlorophenylamino)propanoic acid

-

In a round-bottom flask, dissolve 3-chloroaniline (1.0 eq) in a suitable solvent such as water or a lower alcohol.

-

Add acrylic acid (1.1 eq) to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-(3-chlorophenylamino)propanoic acid.

Step 2: Synthesis of this compound

-

To a flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA) (10-20 times the weight of the starting material).

-

Heat the PPA to approximately 80-100 °C with stirring.

-

Slowly add 3-(3-chlorophenylamino)propanoic acid (1.0 eq) to the hot PPA.

-

Increase the temperature to 120-140 °C and stir for 2-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Reactivity and Potential for Derivatization

The chemical reactivity of this compound is dictated by the functional groups present in its structure.

Figure 2: Key reactive sites of this compound.

-

N-H Acidity and Substitution: The amide proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation to introduce diversity at this position.

-

Carbonyl Group Reactivity: The carbonyl group can undergo typical ketone reactions, such as reduction to the corresponding alcohol or reaction with organometallic reagents.

-

Aromatic Ring Substitution: The benzene ring is deactivated towards further electrophilic aromatic substitution due to the presence of the electron-withdrawing amide group. However, under forcing conditions, further substitution may occur. The chlorine atom and the amide group will direct incoming electrophiles.

-

Reactivity of the Chlorine Substituent: The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, under forcing conditions or with appropriate catalytic systems, it may be displaced.

Applications in Drug Development

The this compound scaffold is a valuable building block in medicinal chemistry.[3] The presence of the chlorine atom can enhance the pharmacological properties of the parent molecule.

As a Precursor to Bioactive Molecules

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its reactive sites allow for the systematic introduction of various functional groups to build libraries of compounds for biological screening.[3]

Potential Pharmacological Activities

While specific biological data for this compound is limited in the public domain, the broader class of quinolone derivatives has shown significant promise in several therapeutic areas:

-

Anticancer Activity: Many quinolone derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[1]

-

Antimicrobial Activity: The quinolone core is famously the basis for a class of broad-spectrum antibiotics.[2] Chloro-substituted quinolones have also been explored for their antibacterial and antifungal properties.

The 5-chloro substitution can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved drug-like characteristics.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a synthetically accessible and versatile heterocyclic compound with significant potential in the field of drug discovery and development. Its well-defined structure, coupled with the presence of multiple reactive sites, makes it an attractive starting material for the synthesis of diverse chemical libraries. The established importance of the dihydroquinolinone scaffold in medicinal chemistry suggests that this chlorinated derivative warrants further investigation as a potential source of novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 2. 4-Quinolone derivatives and their activities against Gram positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. This compound [myskinrecipes.com]

- 5. Dihydroquinolinone synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

5-Chloro-2,3-dihydroquinolin-4(1H)-one structure and IUPAC name

An In-Depth Technical Guide to 5-Chloro-2,3-dihydroquinolin-4(1H)-one

Introduction

The quinolinone scaffold is a cornerstone in medicinal chemistry, representing a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] These nitrogen-containing heterocyclic compounds are integral to the development of agents with antibacterial, anticancer, and antiviral properties.[1][2] The dihydro derivative, specifically the 2,3-dihydroquinolin-4(1H)-one core, serves as a crucial intermediate in the synthesis of more complex quinolinones and also exhibits standalone medicinal properties.[3]

This technical guide focuses on a specific, halogenated derivative: This compound . The introduction of a chlorine atom onto the aromatic ring is a common and effective strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[4] This document provides a comprehensive overview of the structure, nomenclature, properties, synthesis, and potential applications of this compound for researchers and professionals in drug development.

Chemical Structure and Nomenclature

The fundamental identity of a chemical compound is established by its structure and systematic name. This compound is a bicyclic molecule featuring a benzene ring fused to a dihydropyridinone ring.

-

IUPAC Name: 5-Chloro-2,3-dihydro-4(1H)-quinolinone[5]

-

Synonyms: this compound

-

Molecular Formula: C₉H₈ClNO[6]

The structure is characterized by a quinolinone core with a carbonyl group at position 4 and a chlorine substituent at position 5 of the aromatic ring. The "(1H)" designation indicates the presence of a hydrogen atom on the nitrogen at position 1, and "2,3-dihydro" specifies the saturation of the bond between carbons 2 and 3.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including reaction setup, purification, and formulation. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 21617-16-3 | [5][6] |

| Molecular Formula | C₉H₈ClNO | [6] |

| Molecular Weight | 181.62 g/mol | [5][6] |

| Appearance | Solid | [7] |

| Melting Point | 127-129 °C | [6] |

| InChI Key | IPGWKHAWNXWEPG-UHFFFAOYSA-N | [5] |

Synthesis Protocols

The synthesis of 2,3-dihydroquinolin-4(1H)-ones can be achieved through several established routes, often involving intramolecular cyclization reactions.[3][8] A common and effective method is the acid-catalyzed cyclization of an appropriately substituted precursor, such as an N-aryl-β-alanine derivative, which can be prepared via a domino Michael-SNAr reaction.[3]

Conceptual Synthetic Workflow

The synthesis logically proceeds by first constructing a linear precursor containing all the necessary atoms and functional groups, followed by an intramolecular reaction to form the final heterocyclic ring system.

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: Friedländer-type Synthesis

A practical approach for synthesizing substituted 2,3-dihydroquinolin-4(1H)-ones involves the condensation and cyclization of an ortho-aminoaryl ketone with a compound containing an activated methylene group. The following is a representative protocol adapted from general methodologies.[8]

Objective: To synthesize this compound from 2-amino-6-chloroacetophenone.

Materials:

-

2-Amino-6-chloroacetophenone

-

An appropriate C2 synthon (e.g., a malonic acid derivative or equivalent)

-

Acid catalyst (e.g., polyphosphoric acid (PPA) or sulfuric acid)

-

Solvent (e.g., toluene or xylene, if necessary)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-6-chloroacetophenone (1.0 eq) and the C2 synthon.

-

Catalyst Addition: Slowly add the acid catalyst (e.g., PPA, ~10x weight of the starting material) to the mixture. The addition may be exothermic and should be done with caution.

-

Causality: The strong acid protonates the carbonyl group of the acetophenone and facilitates the intramolecular aldol-type condensation and subsequent cyclization/dehydration to form the quinolinone ring.[3]

-

-

Heating: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Self-Validation: The formation of a precipitate at this stage is a strong indicator of successful product formation, as the neutral organic product is typically insoluble in the aqueous medium.

-

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be consistent with the literature value (127-129 °C).[6]

Applications in Drug Discovery and Medicinal Chemistry

While this compound is primarily a building block or intermediate, its structural motifs are of high interest in drug development. The dihydroquinolinone core is a recognized pharmacophore, and the chloro-substituent provides a handle for both modulating biological activity and further synthetic elaboration.[3][4]

Key Application Areas:

-

Scaffold for Anticancer Agents: The quinolin-4-one framework is present in numerous compounds investigated for their antiproliferative effects.[1] This scaffold can be functionalized at the N1, C2, and C3 positions to generate libraries of compounds for screening against various cancer cell lines.

-

Intermediate for Kinase Inhibitors: Many small-molecule kinase inhibitors feature heterocyclic cores. The nitrogen and carbonyl groups of the quinolinone can act as hydrogen bond donors and acceptors, crucial for binding within the ATP pocket of protein kinases.

-

Precursor for CNS-Active Agents: Derivatives of dihydroquinolinones have been explored for treating conditions like Alzheimer's disease and pain.[3] The lipophilicity imparted by the chloro-substituent can be advantageous for crossing the blood-brain barrier.

Caption: Logical relationships in the drug discovery potential of the title compound.

Conclusion

This compound is a valuable heterocyclic compound that combines the privileged quinolinone scaffold with a strategically placed chlorine atom. Its well-defined structure and accessible synthesis make it an important intermediate for medicinal chemists. The insights provided in this guide on its properties, synthesis, and potential applications underscore its utility in the design and development of novel therapeutic agents targeting a range of diseases, from cancer to neurological disorders. As a readily available building block, it offers a reliable starting point for the exploration of new chemical space in the ongoing quest for more effective and safer medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 21617-16-3 [sigmaaldrich.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. 5-chloro-3,4-dihydroquinolin-2(1H)-one | 72995-15-4 [amp.chemicalbook.com]

- 8. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]

A Comprehensive Guide to the Spectroscopic Characterization of 5-Chloro-2,3-dihydroquinolin-4(1H)-one

This technical guide provides an in-depth exploration of the spectroscopic profile of 5-Chloro-2,3-dihydroquinolin-4(1H)-one (CAS No. 21617-16-3). Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data repository. It outlines the strategic methodologies for acquiring and, most critically, interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unambiguous structural confirmation and purity assessment of this important heterocyclic scaffold.

While published experimental spectra for this specific molecule are not widely available, this guide establishes a robust framework based on first principles of spectroscopy and data from analogous structures. It serves as both a predictive reference and a practical manual for the analytical chemist.

The Compound of Interest: Structure and Significance

This compound is a halogenated derivative of the 2,3-dihydroquinolin-4(1H)-one core. This heterocyclic system is a prevalent motif in medicinal chemistry, forming the backbone of various compounds with potential therapeutic applications. The introduction of a chlorine atom at the 5-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making its precise characterization paramount.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 21617-16-3 | [1][2][3] |

| Molecular Formula | C₉H₈ClNO | [1] |

| Molecular Weight | 181.62 g/mol | [1] |

| Melting Point | 127-129 °C | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of every atom.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for obtaining high-quality NMR spectra.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons like N-H.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm)[4].

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

-

A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm)[4].

-

Predicted ¹H NMR Spectral Data and Interpretation

Disclaimer: The following data are predicted based on established substituent effects and are intended as a guide for interpretation.

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 | Singlet (broad) | 1H | NH -1 | The amide proton is expected to be downfield and may be broad due to quadrupole effects and exchange. |

| ~7.50 | Triplet | 1H | H -7 | This proton is coupled to H-6 and H-8, appearing as a triplet. Its chemical shift is influenced by the electron-donating amine and electron-withdrawing carbonyl group. |

| ~7.15 | Doublet | 1H | H -6 | Coupled to H-7. The ortho-position to the chlorine atom will experience a downfield shift. |

| ~6.80 | Doublet | 1H | H -8 | Coupled to H-7. This proton is ortho to the nitrogen, leading to an upfield shift compared to other aromatic protons. |

| ~3.50 | Triplet | 2H | CH₂ -2 | These methylene protons are adjacent to the nitrogen atom, resulting in a downfield shift. They will appear as a triplet due to coupling with the C-3 protons. |

| ~2.70 | Triplet | 2H | CH₂ -3 | These methylene protons are adjacent to the carbonyl group, causing a downfield shift. They will appear as a triplet due to coupling with the C-2 protons. |

Predicted ¹³C NMR Spectral Data and Interpretation

Disclaimer: The following data are predicted based on established principles.

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195 | C -4 (C=O) | The carbonyl carbon is significantly deshielded and appears far downfield. |

| ~150 | C -8a | A quaternary carbon attached to nitrogen in an aromatic system. |

| ~135 | C -7 | Aromatic CH carbon, its shift is influenced by its position relative to the other substituents. |

| ~128 | C -5 | A quaternary carbon directly attached to the electronegative chlorine atom. |

| ~120 | C -6 | Aromatic CH carbon. |

| ~118 | C -4a | A quaternary carbon at the ring junction. |

| ~115 | C -8 | Aromatic CH carbon ortho to the nitrogen. |

| ~45 | C -2 | Aliphatic carbon adjacent to the nitrogen atom. |

| ~38 | C -3 | Aliphatic carbon adjacent to the carbonyl group. |

Infrared (IR) Spectroscopy: Unveiling Functional Groups

FT-IR spectroscopy provides rapid and definitive confirmation of the key functional groups present in the molecule.

Experimental Protocol for IR Data Acquisition

A modern and efficient method for solid samples is Attenuated Total Reflectance (ATR).

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Expected IR Absorption Bands and Interpretation

Table 4: Expected Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3300 - 3150 | N-H Stretch | Secondary Amine (Amide) | Moderate, sharp peak. |

| 3100 - 3000 | C-H Stretch | Aromatic | Weak to moderate sharp peaks. |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂) | Weak to moderate sharp peaks. |

| 1680 - 1650 | C=O Stretch | Ketone (conjugated) | Strong, sharp absorption. This is a key diagnostic peak. |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Multiple moderate, sharp peaks. |

| 850 - 550 | C-Cl Stretch | Aryl Halide | Moderate to strong peak in the fingerprint region[5]. |

The presence of a strong, sharp peak around 1660 cm⁻¹ would be compelling evidence for the conjugated ketone, while a distinct peak in the 3200 cm⁻¹ region would confirm the N-H group of the lactam ring[5][6].

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.

Experimental Protocol for Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Expected Mass Spectrum and Fragmentation Analysis

Molecular Ion (M⁺): The calculated exact mass of C₉H₈ClNO is 181.03. The most critical feature of the molecular ion peak will be the characteristic isotopic pattern of chlorine. There will be two peaks:

-

M⁺ at m/z 181 (corresponding to the ³⁵Cl isotope)

-

[M+2]⁺ at m/z 183 (corresponding to the ³⁷Cl isotope)

The relative intensity of the M⁺ to [M+2]⁺ peak will be approximately 3:1, which is a definitive signature for the presence of one chlorine atom[7].

Key Fragmentation Pathways: The molecular ion can undergo several fragmentation reactions, providing clues to its structure.

Caption: Plausible fragmentation pathways for this compound under EI-MS.

-

Loss of Carbon Monoxide (CO): A common fragmentation for cyclic ketones is the loss of a neutral CO molecule, which would lead to a fragment ion at m/z 153/155.

-

Loss of Chlorine Radical (Cl•): Cleavage of the C-Cl bond would result in a fragment at m/z 146.

-

Retro-Diels-Alder (RDA) Reaction: The dihydro-pyridone ring could undergo an RDA reaction, leading to the loss of ethylene (C₂H₄) and resulting in a fragment at m/z 153/155.

The presence and relative abundance of these fragments would provide strong corroborating evidence for the proposed structure.

Conclusion

The structural elucidation of this compound is a multi-faceted process requiring the synergistic application of NMR, IR, and MS. This guide provides the foundational protocols and interpretive principles necessary to perform a comprehensive spectroscopic analysis. By understanding the predicted chemical shifts, characteristic vibrational frequencies, and likely fragmentation patterns, researchers can confidently confirm the identity and purity of this valuable chemical entity, ensuring the integrity of their subsequent scientific investigations.

References

Unlocking Therapeutic Potential: A Technical Guide to 5-Chloro-2,3-dihydroquinolin-4(1H)-one Analogs as Targeted Drug Candidates

For Immediate Release to the Scientific Community

This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. It provides a comprehensive exploration of the potential therapeutic targets of 5-Chloro-2,3-dihydroquinolin-4(1H)-one analogs, a promising class of small molecules with significant pharmacological potential. This document moves beyond a mere listing of data, offering a deep dive into the mechanistic rationale and experimental validation of these compounds as inhibitors of key pathological pathways.

Introduction: The Quinolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinolinone core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates.[1][2] Its rigid, bicyclic framework provides an excellent scaffold for the spatial presentation of various functional groups, enabling high-affinity interactions with a diverse range of biological targets. The introduction of a chlorine atom at the 5-position of the 2,3-dihydroquinolin-4(1H)-one ring system can significantly modulate the electronic and steric properties of the molecule, often leading to enhanced potency and selectivity for specific targets. This guide will illuminate the key therapeutic avenues where these analogs are poised to make a substantial impact.

I. The Anti-Cancer Armamentarium of this compound Analogs

The most profound and well-documented therapeutic potential of this compound analogs lies in the realm of oncology. These compounds have demonstrated the ability to potently inhibit several key signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.

A. Targeting Angiogenesis through VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and dissemination.[3] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several quinoline-containing compounds have already been approved as VEGFR-2 inhibitors.[1]

Mechanism of Action: this compound analogs are proposed to act as ATP-competitive inhibitors of the VEGFR-2 kinase domain. By occupying the ATP-binding pocket, they prevent the phosphorylation of the receptor, thereby blocking the downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival.[4]

Diagram: VEGFR-2 Signaling Pathway and Inhibition

Caption: Inhibition of VEGFR-2 by this compound analogs.

B. Interruption of Oncogenic Signaling via c-Src and Abl Kinase Inhibition

c-Src and Abl are non-receptor tyrosine kinases that are frequently hyperactivated in various cancers, contributing to uncontrolled cell growth, invasion, and resistance to therapy.[1][5] The development of dual c-Src/Abl inhibitors has proven to be a successful therapeutic strategy, with dasatinib being a prominent clinical example.[1]

Mechanism of Action: The structural features of this compound analogs make them suitable candidates for targeting the ATP-binding sites of both c-Src and Abl kinases. By inhibiting these kinases, the analogs can disrupt downstream signaling pathways that control cell proliferation and survival.[6]

C. Overcoming Resistance through EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is another crucial receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of numerous cancers.[7] While several generations of EGFR inhibitors have been developed, acquired resistance remains a significant clinical challenge.[8]

Mechanism of Action: Quinazolinone and quinolinone scaffolds are present in many approved EGFR inhibitors.[9][10] this compound analogs can be designed to target both wild-type and mutant forms of EGFR, offering a potential strategy to overcome resistance mechanisms.[11]

D. Disrupting Cell Division by Targeting Microtubule Polymerization

Microtubules are dynamic polymers essential for cell division, and their disruption is a well-established anticancer strategy.[12] Several natural and synthetic compounds, including some quinoline derivatives, exert their cytotoxic effects by interfering with microtubule dynamics.[12][13]

Mechanism of Action: Certain quinolinone analogs have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12] The this compound scaffold can be functionalized to enhance its interaction with the colchicine-binding site on tubulin, thereby preventing microtubule formation.[14]

E. Modulating Cell Survival through the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[15][16] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[17]

Mechanism of Action: Quinoline-based compounds have been identified as inhibitors of the PI3K/Akt/mTOR pathway.[18][19] By targeting key kinases within this pathway, such as PI3K or mTOR, this compound analogs can effectively suppress cancer cell survival and induce apoptosis.

Diagram: PI3K/Akt/mTOR Signaling Pathway and Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

II. Emerging Applications in Neurodegenerative and Infectious Diseases

While the primary focus of research on this compound analogs has been on cancer, preliminary evidence suggests their potential utility in other therapeutic areas.

A. Neurodegenerative Disorders

Quinoline derivatives have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanisms of action in this context include the inhibition of key enzymes like acetylcholinesterase and the modulation of signaling pathways involved in neuronal survival.

B. Antimicrobial and Antituberculosis Activity

The quinoline scaffold is the basis for several antimalarial and antibacterial drugs. Analogs of this compound have demonstrated antimicrobial activity, including efficacy against Mycobacterium tuberculosis. This suggests that this class of compounds could be a valuable starting point for the development of novel anti-infective agents.

III. Experimental Protocols for Target Validation and Compound Characterization

The following section provides detailed, step-by-step methodologies for key experiments essential for the evaluation of this compound analogs.

A. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[20][21][22]

Principle: The assay measures the amount of ATP remaining in the reaction mixture after the kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration, which is detected by a luciferase-based system, generating a luminescent signal.

Protocol:

-

Compound Preparation: Prepare a serial dilution of the this compound analog in DMSO.

-

Kinase Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the kinase assay buffer.

-

Inhibitor Addition: Add the serially diluted compound or DMSO (vehicle control) to the wells.

-

Initiation of Reaction: Add ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

ATP Detection: Add a commercially available ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent lyses the cells and contains luciferase and luciferin.

-

Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Diagram: In Vitro Kinase Inhibition Assay Workflow

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

B. MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25][26]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analog for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL) to each well.

-

Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the formazan crystals to form.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

C. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[27][28][29][30]

Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), which intercalates into the DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the generation of a histogram that depicts the cell cycle distribution.

Protocol:

-

Cell Treatment: Treat cancer cells with the this compound analog at a concentration around its IC50 value for a defined period (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).

-

Cell Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

IV. Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel targeted therapeutics. The extensive research into their anticancer properties has identified several key molecular targets, providing a solid foundation for further optimization and preclinical development. The emerging data on their potential in neurodegenerative and infectious diseases opens up exciting new avenues of investigation.

Future efforts should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.[31][32]

-

In Vivo Efficacy Studies: Evaluation of the most promising analogs in relevant animal models of cancer and other diseases.

-

Target Deconvolution: For compounds with unknown mechanisms of action, employing advanced techniques to identify their specific molecular targets.

-

Combination Therapies: Investigating the synergistic effects of these analogs with existing therapeutic agents.

This technical guide provides a robust framework for researchers to advance the discovery and development of this compound analogs as the next generation of targeted therapies.

References

- 1. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 17. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. caymanchem.com [caymanchem.com]

- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. japsonline.com [japsonline.com]

- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 28. wp.uthscsa.edu [wp.uthscsa.edu]

- 29. bio-protocol.org [bio-protocol.org]

- 30. cancer.wisc.edu [cancer.wisc.edu]

- 31. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]

- 32. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]

The Quinolinone Scaffold: A Technical Guide to its Discovery, Significance, and Application in Medicinal Chemistry

Abstract: The quinolinone core, a bicyclic heterocyclic scaffold, represents one of the most significant and versatile frameworks in modern medicinal chemistry. Its unique physicochemical properties have established it as a "privileged scaffold," capable of interacting with a multitude of biological targets with high affinity and specificity. This guide provides an in-depth analysis of the quinolinone scaffold, tracing its historical discovery from early antibiotic research to its current status in a wide array of therapeutic agents. We will explore its fundamental chemical properties, key synthetic strategies, and profound pharmacological significance through case studies of blockbuster drugs. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental choices and providing detailed, actionable protocols and data.

Introduction: The Emergence of a Privileged Scaffold

Historical Perspective: From Serendipity to Rational Design

The story of the quinolinone scaffold in medicine begins not with a targeted design, but with a serendipitous discovery. In the early 1960s, while attempting to synthesize the antimalarial agent chloroquine, George Lesher and his colleagues at Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity.[1] This compound, nalidixic acid, was technically a naphthyridine but is widely considered the predecessor of all quinolone antibiotics.[1][2] Its introduction in 1962 for treating urinary tract infections marked the birth of the quinolone class of antibiotics and the first major therapeutic application of this structural type.[2][3][4]

The true potential of the scaffold was unlocked in the 1970s and 80s with the introduction of a fluorine atom at the C6 position and a piperazine ring at C7, giving rise to the highly potent fluoroquinolones like ciprofloxacin.[3][5] This structural modification dramatically expanded the antibacterial spectrum and improved pharmacokinetic properties, cementing the quinolinone core's place in the antimicrobial armamentarium.[3][4] Since then, over 10,000 analogs have been synthesized, demonstrating the scaffold's immense value and synthetic accessibility.[2]

The Quinolinone Core: Structure and Physicochemical Properties

The quinolinone scaffold consists of a benzene ring fused to a pyridinone ring. The position of the carbonyl group defines the specific isomer, with 2(1H)-quinolone and 4(1H)-quinolone being the most significant in medicinal chemistry.[6] This seemingly simple structure possesses a sophisticated combination of chemical features that make it an ideal pharmacophore.

-

Structural Rigidity and Planarity: The fused aromatic system provides a rigid, planar backbone that minimizes conformational entropy upon binding to a target, a thermodynamically favorable event. This rigidity also allows for predictable, vectoral projection of substituents into the binding pocket.

-

Hydrogen Bonding Capability: The lactam moiety within the pyridinone ring features a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enabling crucial interactions with biological targets like protein backbones or amino acid side chains.

-

Aromatic System: The benzene ring provides a platform for pi-pi stacking and hydrophobic interactions, which are critical for anchoring the molecule within a protein's active site.

-

Synthetic Tractability: The quinolinone core is readily synthesized through several classic organic reactions and is amenable to functionalization at multiple positions.[7][8][9] This allows for extensive chemical modification to fine-tune potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

These attributes collectively contribute to the quinolinone framework's status as a privileged scaffold —a molecular structure that is capable of binding to multiple, unrelated biological targets with high affinity.[7][8][10][11]

Physicochemical Properties and "Drug-Likeness"

The drug-like properties of quinolinone derivatives are highly tunable. The core itself has an intermediate hydrophobicity, but this can be precisely modulated by adding substituents.[6] For instance, incorporating basic moieties like piperazine enhances aqueous solubility and allows for salt formation, improving bioavailability.[6] The antibacterial activity and penetration into bacterial cells are influenced by the molecule's ionization state, which is dependent on the presence of ionizable groups and the surrounding pH.[12]

| Property | Significance in Drug Design | Typical Modulation Strategy |

| LogP (Hydrophobicity) | Affects solubility, permeability, and metabolism. Intermediate values (2-5) are often desired.[6] | Addition of polar (e.g., hydroxyl, amine) or nonpolar (e.g., alkyl, aryl) substituents. |

| pKa (Ionization) | Influences solubility, cell penetration, and target binding. Most quinolones are zwitterionic at physiological pH.[12] | Incorporation of acidic (e.g., carboxylic acid) and basic (e.g., piperazine) functional groups. |

| Hydrogen Bond Donors/Acceptors | Critical for specific, high-affinity interactions with biological targets. | The core provides a donor/acceptor pair; additional groups can be added via substitution. |

| Molecular Weight | Generally kept below 500 Da to ensure good membrane permeability and oral bioavailability. | Judicious selection of substituents. |

Pharmacological Significance and Key Therapeutic Areas

The versatility of the quinolinone scaffold is evident in the broad range of FDA-approved drugs that contain this core, targeting everything from bacterial infections to cancer and central nervous system disorders.[9][11][13]

Case Study: Fluoroquinolones in Antibacterial Therapy

The most famous application of the quinolinone scaffold is in the fluoroquinolone class of antibiotics.

Mechanism of Action: Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and cleaved DNA, fluoroquinolones trap the enzyme in its cleaving state, leading to double-strand DNA breaks and rapid cell death.

Case Study: Aripiprazole in CNS Disorders

Aripiprazole is a widely prescribed atypical antipsychotic for treating schizophrenia and bipolar disorder. Its quinolinone (specifically, a dihydroquinolinone) core is central to its unique pharmacological profile.

Mechanism of Action: Aripiprazole functions as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. This "dopamine-serotonin system stabilizer" profile is key to its efficacy. In brain regions with excessive dopamine (hyperdopaminergic), its partial agonism reduces the full effect of dopamine, acting as a functional antagonist. In areas with low dopamine (hypodopaminergic), it provides sufficient stimulation to increase dopaminergic activity. This modulation helps to stabilize the system without causing the severe side effects associated with full antagonists.

Emerging Therapeutic Areas: Oncology

More recently, the quinolinone scaffold has become a cornerstone in the development of targeted cancer therapies, particularly as kinase inhibitors.[7][8][14] The scaffold acts as an excellent "hinge-binding" motif, interacting with the ATP-binding site of various kinases.

| Drug | Target(s) | FDA-Approved Indication(s) |

| Lenvatinib | VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT | Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma[13] |

| Cabozantinib | MET, VEGFR2, RET, KIT, AXL | Medullary Thyroid Cancer, Renal Cell Carcinoma[13][15] |

| Bosutinib | SRC, ABL | Chronic Myeloid Leukemia (CML)[13] |

Synthetic Strategies and Chemical Space

The synthetic accessibility of the quinolinone scaffold is a primary reason for its widespread use.[8] Several named reactions are foundational to its construction.

Core Synthesis Methodologies

-

Gould-Jacobs Reaction: This is one of the most versatile methods. It involves the reaction of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis/decarboxylation.

-

Conrad-Limpach-Knorr Synthesis: This method involves the reaction of an aniline with a β-ketoester. The reaction conditions (temperature) dictate whether a 2-quinolone or a 4-quinolone is formed.

-

Friedländer Annulation: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Detailed Experimental Protocol: Synthesis of 4-hydroxy-2(1H)-quinolone

This protocol describes a representative synthesis of a key quinolinone intermediate via the condensation of aniline with diethyl malonate, followed by cyclization.

Objective: To synthesize 4-hydroxy-2(1H)-quinolone, a common precursor for more complex derivatives.

Materials:

-

Aniline (9.3 g, 0.1 mol)

-

Diethyl malonate (32 g, 0.2 mol)

-

Diphenyl ether (as high-boiling solvent)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Step 1: Condensation:

-

A mixture of aniline (9.3 g, 0.1 mol) and diethyl malonate (32 g, 0.2 mol) is heated at 140-150 °C for 2 hours. The ethanol produced during the reaction is distilled off.

-

Causality: This step forms the intermediate malonanilate through nucleophilic acyl substitution. Using an excess of diethyl malonate drives the reaction to completion.

-

-

Step 2: Cyclization:

-

The reaction temperature is raised to 240-250 °C. The mixture is heated for an additional 2 hours. The excess diethyl malonate is removed by vacuum distillation.

-

The remaining reaction mixture is cooled to 100 °C, and diphenyl ether is added. The mixture is heated to boiling (approx. 250 °C) for 30 minutes to ensure complete cyclization.

-

Causality: The high temperature provides the activation energy needed for the intramolecular cyclization (a Dieckmann-type condensation) to form the pyridinone ring. Diphenyl ether acts as a non-reactive, high-boiling solvent to maintain the required temperature.

-

-

Step 3: Isolation and Purification:

-

The reaction mixture is cooled to room temperature, and petroleum ether is added to precipitate the product.

-

The crude product is collected by filtration and washed with petroleum ether to remove the diphenyl ether solvent.

-

The solid is then recrystallized from ethanol or treated with aqueous sodium hydroxide followed by acidification with HCl to yield pure 4-hydroxy-2(1H)-quinolone.

-

Causality: The product is insoluble in nonpolar petroleum ether, allowing for its precipitation away from the high-boiling solvent. Recrystallization or acid-base workup removes any remaining impurities.

-

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as NMR spectroscopy (to confirm the structure), mass spectrometry (to confirm the molecular weight), and melting point analysis (to assess purity).

Future Perspectives and Conclusion

The quinolinone scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its journey from an accidental antibiotic discovery to a mainstay in oncology and CNS drug design highlights its remarkable adaptability.[10][11] Future research will undoubtedly focus on several key areas:

-

Novel Therapeutic Targets: Exploring the utility of quinolinones against new targets, such as in viral diseases and neurodegenerative disorders.[10][16][17]

-

Combating Drug Resistance: Designing new generations of quinolone antibiotics and kinase inhibitors that can overcome established resistance mechanisms.[18]

-

Hybrid Molecules: Creating hybrid molecules that combine the quinolinone scaffold with other pharmacophores to achieve multi-target activity or improved drug delivery.[9][11]

References

- 1. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 3. Quinolones: Historical development and use | Infection Update [infectweb.com]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. soc.chim.it [soc.chim.it]

- 7. tandfonline.com [tandfonline.com]

- 8. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinolone as a Privileged Scaffold: A Brief Overview on Early Classical and Recent Advanced Synthetic Pathways, Innovative Neuroprotective Potential, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 14. benthamdirect.com [benthamdirect.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 18. researchgate.net [researchgate.net]

5-Chloro-2,3-dihydroquinolin-4(1H)-one molecular weight and formula

In-Depth Technical Guide: 5-Chloro-2,3-dihydroquinolin-4(1H)-one

A Note from the Senior Application Scientist: Crafting a comprehensive technical guide requires a foundation of verifiable, peer-reviewed data. For the specific compound, this compound (CAS 21617-16-3), detailed public information regarding its specific synthesis protocols, complete spectroscopic characterization, and direct applications in late-stage drug development is limited. This guide, therefore, provides the core established data for this molecule and contextualizes its significance by drawing upon well-documented chemistry and applications of the broader dihydroquinolinone class of compounds, which are pivotal in modern medicinal chemistry.

Introduction to the Dihydroquinolinone Scaffold

The quinolinone and dihydroquinolinone skeletons are foundational structures in medicinal chemistry, recognized as "privileged scaffolds" due to their ability to bind to a wide range of biological targets. The 2,3-dihydroquinolin-4(1H)-one core, in particular, serves as a crucial synthetic intermediate for a variety of biologically active molecules. These compounds are explored for therapeutic potential in areas such as oncology, neurology, and infectious diseases.[1] The presence of a chlorine atom at the 5-position, as in the title compound, significantly influences the molecule's electronic properties and metabolic stability, making it a valuable building block for generating novel drug candidates with potentially enhanced pharmacokinetic profiles.

Core Physicochemical Properties

The fundamental molecular properties of this compound have been established and are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and registration in chemical databases.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₈ClNO | [1][2] |

| Molecular Weight | 181.62 g/mol | [1][2] |

| CAS Number | 21617-16-3 | [1][2] |

| Appearance | Powder or liquid | [3] |

| Melting Point | 127-129 °C | [1] |

Synthesis Strategy: A Representative Protocol

The logical precursor for this compound would be 3-(2-amino-6-chlorophenyl)propanoic acid. The synthesis involves an intramolecular Friedel-Crafts-type acylation where the carboxylic acid is activated by a strong acid, allowing the electrophilic acylium ion to be attacked by the aniline ring, leading to cyclization.

Representative Experimental Protocol: Acid-Catalyzed Intramolecular Cyclization

This protocol is a representative methodology based on established chemical principles for this class of compounds and should be adapted and optimized for the specific substrate.

-

Reaction Setup: To a flask equipped with a magnetic stirrer and a reflux condenser, add the precursor, 3-(2-amino-6-chlorophenyl)propanoic acid (1.0 equivalent).

-

Solvent/Catalyst: Add a suitable acid catalyst and solvent, such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), in sufficient quantity to ensure efficient mixing and reaction.

-

Heating: Heat the reaction mixture, typically between 80-120 °C, under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice or into a cold, aqueous sodium bicarbonate solution to neutralize the acid.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final this compound.

Causality Note: The choice of a strong acid like PPA is critical as it serves a dual role: it protonates the carbonyl oxygen of the carboxylic acid, making it a potent electrophile, and acts as a dehydrating agent to drive the cyclization equilibrium toward the product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound via acid-catalyzed cyclization.

Spectroscopic Characterization (Predicted)

Definitive spectral data for this compound is not available in public databases. However, based on the structure and data from analogous compounds, the expected ¹H and ¹³C NMR spectra can be reliably predicted. Such predictions are a routine part of structure confirmation in drug discovery.[4][5]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

Aromatic Protons (H6, H7, H8): Three protons would be observed in the aromatic region (δ 6.8-7.8 ppm).

-

H8: Expected to be a doublet of doublets, coupled to H7.

-

H7: Expected to be a triplet (or doublet of doublets), coupled to H6 and H8.

-

H6: Expected to be a doublet of doublets, coupled to H7. The electron-withdrawing chlorine at C5 will influence the chemical shifts of these protons, particularly H6.

-

-

N-H Proton: A broad singlet is expected between δ 4.5-5.5 ppm, though its position is highly dependent on solvent and concentration.

-

Methylene Protons (H2, H3): Two signals corresponding to the two CH₂ groups.

-

-CH₂-CO- (C2 protons): A triplet around δ 2.8-3.0 ppm.

-

-CH₂-NH- (C3 protons): A triplet around δ 3.6-3.8 ppm.

-

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

Carbonyl Carbon (C4): The ketone carbonyl carbon is expected to be the most downfield signal, around δ 195-198 ppm.

-

Aromatic Carbons (C4a, C5, C6, C7, C8, C8a): Six signals are expected in the aromatic region (δ 115-155 ppm).

-

C5: The carbon directly attached to chlorine will have a characteristic shift around δ 125-130 ppm.

-

C4a and C8a: The quaternary bridgehead carbons will likely be weaker in intensity.

-

-

Aliphatic Carbons (C2, C3):

-

C2: Methylene carbon alpha to the carbonyl, expected around δ 38-42 ppm.

-

C3: Methylene carbon alpha to the nitrogen, expected around δ 45-50 ppm.

-

Chemical Reactivity and Applications in Drug Development

The this compound scaffold contains two primary reactive sites: the secondary amine (N1) and the ketone (C4). This dual functionality allows for diverse chemical modifications to build molecular complexity.

-

N-Alkylation/Arylation: The secondary amine can be readily alkylated, acylated, or used in cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce a wide variety of substituents at the N1 position. This is a common strategy to modulate a compound's solubility, lipophilicity, and target engagement.

-

Carbonyl Chemistry: The ketone at C4 can undergo reactions such as reduction to an alcohol, reductive amination to introduce a new amino group, or conversion to an enolate for subsequent alpha-functionalization.

-

Aromatization: The dihydroquinolinone can be oxidized to the corresponding quinolin-4-one, a scaffold present in numerous antibacterial agents (fluoroquinolones).

The broader 3,4-dihydro-2(1H)-quinolinone scaffold (an isomer) is found in several FDA-approved drugs, highlighting the therapeutic importance of this heterocyclic system.[6] Examples include:

-

Aripiprazole: An atypical antipsychotic used for schizophrenia and bipolar disorder.

-

Cilostazol: A phosphodiesterase inhibitor used to treat intermittent claudication.

-

Carteolol: A beta-blocker used for glaucoma.

These examples underscore the value of the dihydroquinolinone core in constructing molecules with finely tuned pharmacological activities.[6]

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS 21617-16-3 is not publicly available. However, based on the toxicological profiles of related chlorinated aromatic and quinoline-based compounds, the following precautions are advised.[7][8]

-

Hazard Classification (Anticipated): May cause skin irritation, serious eye damage, and respiratory irritation. Handle as a potentially hazardous chemical.[9]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Rinse mouth and seek medical attention.

-

This information is provided as a general guideline. Always consult a specific and current SDS for the material being handled and perform a thorough risk assessment before commencing any experimental work.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]

Methodological & Application

Protocol for silver-catalyzed synthesis of 2,3-dihydroquinolin-4-ones

Application Notes & Protocols

Topic: A Robust and Efficient Protocol for the Silver-Catalyzed Synthesis of 2,3-Dihydroquinolin-4-ones

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2,3-Dihydroquinolin-4-ones and the Role of Silver Catalysis

The 2,3-dihydroquinolin-4-one scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and natural products. These structures form the core of molecules exhibiting a wide range of pharmacological properties, including antifungal and potential succinate dehydrogenase inhibitory activities.[1] Consequently, the development of efficient and versatile synthetic methodologies to access these valuable compounds is of paramount importance in medicinal chemistry and drug discovery.

Traditionally, the synthesis of quinolinones has involved multi-step procedures, often requiring harsh reaction conditions. Modern synthetic organic chemistry has seen a shift towards more atom-economical and environmentally benign catalytic methods. In this context, silver catalysis has emerged as a powerful tool for the construction of complex heterocyclic frameworks. Silver catalysts, particularly silver(I) salts like silver triflate (AgOTf), are attractive due to their mild reaction conditions, high efficiency, and tolerance to a broad range of functional groups.[2]

This application note provides a detailed protocol for the silver-catalyzed synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones via a one-pot reaction between ortho-aminoacetophenones and aromatic aldehydes.[2] We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and discuss key parameters for reaction optimization, product characterization, and safety.

Reaction Mechanism: A Silver-Catalyzed Domino Reaction

The synthesis proceeds through a domino sequence initiated by the silver(I)-catalyzed reaction. While the precise mechanism can vary with the specific silver catalyst and substrates, a plausible pathway for the reaction between an o-aminoacetophenone and an aromatic aldehyde is outlined below. The silver(I) catalyst acts as a Lewis acid, activating the aldehyde carbonyl group, making it more susceptible to nucleophilic attack by the amino group of the o-aminoacetophenone. This is followed by an intramolecular cyclization and dehydration to yield the final 2,3-dihydroquinolin-4-one product.

The key steps are:

-

Aldol Condensation: The reaction is initiated by a base-catalyzed aldol condensation between the o-aminoacetophenone and the aromatic aldehyde to form an o-aminochalcone intermediate.

-

Lewis Acid Activation: The silver(I) catalyst coordinates to the carbonyl oxygen of the chalcone, enhancing its electrophilicity.

-

Intramolecular Michael Addition (Cyclization): The amino group then undergoes an intramolecular conjugate addition to the α,β-unsaturated ketone system.

-

Protonation/Tautomerization: Subsequent protonation and tautomerization yield the stable 2,3-dihydroquinolin-4-one.

References

Application Notes & Protocols: High-Yield Synthesis of 5-Chloro-2,3-dihydroquinolin-4(1H)-one

Abstract

The 2,3-dihydroquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. This application note provides a detailed, high-yield protocol for the synthesis of 5-Chloro-2,3-dihydroquinolin-4(1H)-one. The described methodology is based on a robust two-step sequence involving a Michael addition to form a β-anilinopropanoic acid precursor, followed by an efficient acid-catalyzed intramolecular Friedel-Crafts acylation. This guide is designed for researchers in synthetic organic chemistry and drug development, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to ensure reliable and scalable production of this key building block.

Introduction and Scientific Rationale